2,2'-Bipyridine

Übersicht

Beschreibung

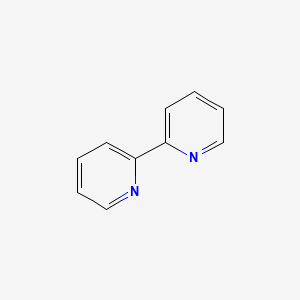

Dipyridyl ist eine organische Verbindung, die durch Verknüpfung zweier Pyridinringe über eine einzelne Kohlenstoff-Kohlenstoff-Bindung gebildet wird, was zu der chemischen Formel (C₅H₄N)₂ führt . Es gibt verschiedene Isomere von Dipyridyl, abhängig von den relativen Positionen der Stickstoffatome in den Pyridinringen . Die Verbindung ist bekannt für ihre Chelatbildungseigenschaften und wird in verschiedenen Anwendungen verwendet, darunter als Ligand in der Koordinationschemie und bei der Herstellung von Herbiziden wie Paraquat und Diquat .

Vorbereitungsmethoden

Dipyridyl kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Pyridin mit Natriummetall, gefolgt von der Oxidation des resultierenden Natriumsalzes . Ein weiteres Verfahren beinhaltet die Dehydrierung von Pyridin unter Verwendung von Raney-Nickel . Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese unter Verwendung dieser oder ähnlicher Reaktionen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Coordination Chemistry and Complex Formation

2,2'-Bipyridine predominantly acts as a bidentate chelating ligand , forming stable complexes with transition metals. Its coordination behavior includes:

Stability Constants

Complex stability depends on the metal and ligand conformation. For example:

| Complex | log β₃ (bpy) | log β₃ (phen) |

|---|---|---|

| [Fe(L)₃]²⁺ | 17.5 | 21.3 |

| [Ru(L)₃]²⁺ | 18.1 | 24.0 |

Phenanthroline (phen) complexes are ~100–10,000× more stable due to pre-organized cis conformation in phen vs. strained trans conformation in bpy .

Structural Dynamics

-

Conformation : Bpy adopts a coplanar trans conformation in its free state but switches to cis upon protonation or metal coordination .

-

Chelate Ring Strain : The 5-membered chelate ring in [M(bpy)₃]ⁿ⁺ induces steric strain, reducing stability compared to phen complexes .

Classic Syntheses

-

Blau Method (1898) : Pyridine decarboxylation over metal catalysts yields bpy in <20% efficiency :

-

Hein’s Template Synthesis (1928) : Pyridine + FeCl₃ at 300°C achieves 52% yield via metal-assisted oxidative coupling .

Modern Approaches

-

Cross-Coupling : Suzuki-Miyaura reactions using pyridine N-oxides enable regioselective synthesis of substituted bpy derivatives .

-

Oxidative Dimerization : Ullmann-type homocoupling of halogenated pyridines with Cu catalysts .

Redox Reactions and Radical Formation

Bpy undergoes reversible electron transfer, forming radical anions and dianions:

Reduction Pathways

| Reduction State | UV/Vis Peaks (nm) | EPR Signature |

|---|---|---|

| Bpy⁻ (radical) | 532, 562, 700–1000 | Axial symmetry (g=2.0) |

| Bpy²⁻ (dianion) | 542, 577 | Silent |

-

Metal-Mediated Reduction : Reactions with Cr–Co silylamides generate [M(hmds)₂(bpy)] complexes with bpy⁻ ligands .

-

Electrochemical Data : Free bpy shows , while [Zn(bpy)] complexes exhibit shifted potentials due to ligand-centered redox activity .

Ring-Opening and Pyridine Cleavage

Under mild conditions, bpy undergoes pyridine ring-opening via:

-

Dearomatization : Deprotonation at C3 destabilizes the ring .

-

Nitrogen Extrusion : Computational studies show contraction to 4-membered intermediates, releasing NH₃ :

Derivatization Strategies

-

Electrophilic Substitution : Nitration or halogenation at C5/C5′ positions.

-

Cross-Coupling : Pd-catalyzed reactions install aryl/alkyl groups (e.g., 6,6′-dimethyl-bpy) .

Bioactive Derivatives

Ketoxime-substituted bpy derivatives exhibit:

Table 1: Stability Constants of Bpy Complexes

| Metal Ion | log β₃ ([M(bpy)₃]ⁿ⁺) | log β₃ ([M(phen)₃]ⁿ⁺) |

|---|---|---|

| Fe²⁺ | 17.5 | 21.3 |

| Ru²⁺ | 18.1 | 24.0 |

Table 2: Redox Potentials of Bpy Complexes

| Complex | |

|---|---|

| [Fe(bpy)₃]²⁺ | +1.12 |

| [Zn(bpy)]⁺ | -2.45 |

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Metal Complexation:

2,2'-Bipyridine is extensively used as a ligand in coordination chemistry. It forms stable chelate complexes with transition metals such as ruthenium, platinum, and copper. These complexes exhibit unique electronic and optical properties, making them suitable for applications in catalysis and photochemistry.

| Metal Complex | Application |

|---|---|

| Ru(bipy)₃²⁺ | Photocatalysis for hydrogen production |

| Cu(bipy) | Oxidation of alcohols under aerobic conditions |

Photocatalysis:

The tris(this compound)ruthenium(II) complex is particularly notable for its role in molecular photocatalysis, converting light energy into chemical energy efficiently .

Biological Applications

Anticancer Activity:

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives NPS 1-6 have been shown to induce apoptosis in HepG2 liver cancer cells by accumulating reactive oxygen species (ROS) and causing mitochondrial membrane depolarization. These compounds demonstrated significant cytotoxic effects at low concentrations .

Antimicrobial Properties:

Compounds containing the bipyridine scaffold exhibit antimicrobial properties. Research indicates that these derivatives possess activity against various pathogens, which may lead to their development as new antimicrobial agents .

Chelation Therapy:

As a high-affinity chelator of iron, this compound is used in chelation therapy to treat conditions such as iron overload disorders. Its ability to bind metal ions makes it valuable in biochemistry for studying metal-protein interactions .

Material Science

Nanomaterials Development:

The coordination properties of this compound facilitate its use in developing advanced materials such as conductive polymers and nanomaterials. The stability of metal-bipy complexes under various conditions allows for their incorporation into materials designed for electronic applications .

Luminescent Probes:

Bipyridine complexes have been utilized as luminescent probes in biological assays. For example, Eu(III) complexes linked with bipyridine ligands have shown promise for detecting biogenic thiols and monitoring amyloid-related diseases like Alzheimer's .

Case Studies

-

Anticancer Mechanism Study:

A study investigated the effects of this compound derivatives on HepG2 cells. The findings revealed that specific derivatives significantly impaired cell viability and induced apoptosis through ROS accumulation and mitochondrial dysfunction . -

Photocatalytic Hydrogen Production:

Research demonstrated that tris(this compound)ruthenium(II) can effectively facilitate hydrogen production under light irradiation, showcasing its potential in sustainable energy applications . -

Development of Luminescent Probes:

The Eu(III)-bipy complex was developed as a probe for detecting cysteine residues in biological systems, indicating its utility in studying redox biology and disease mechanisms .

Wirkmechanismus

The mechanism of action of dipyridyl involves its ability to chelate metal ions, forming stable complexes . This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems . In herbicides, dipyridyl derivatives like Paraquat exert their effects by generating reactive oxygen species that damage cellular components, leading to plant death .

Vergleich Mit ähnlichen Verbindungen

Dipyridyl ähnelt anderen Bipyridinverbindungen wie:

2,2’-Bipyridin: Dieses Isomer ist ebenfalls ein chelatisierender Ligand, der in der Koordinationschemie verwendet wird.

4,4’-Bipyridin: Dieses Isomer wird als Vorläufer für das Herbizid Paraquat verwendet.

Phenanthrolin: Ein weiterer chelatisierender Ligand mit ähnlichen Anwendungen in der Koordinationschemie.

Dipyridyl ist einzigartig in seiner Fähigkeit, stabile Komplexe mit einer großen Bandbreite an Metallionen zu bilden, was es zu einem vielseitigen Liganden in verschiedenen chemischen und biologischen Anwendungen macht .

Biologische Aktivität

2,2'-Bipyridine (bpy) is a versatile compound widely recognized for its significant biological activities, particularly in the realms of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with biological systems, synthesis of its complexes, and the therapeutic potential of these compounds.

Overview of this compound

This compound is an organic compound characterized by two pyridine rings connected by a carbon-carbon bond. Its structure allows for the formation of various metal complexes, which are crucial in enhancing its biological properties. The compound has been studied for its roles in DNA binding, antioxidant activity, and cytotoxicity against cancer cells.

Synthesis and Complex Formation

The synthesis of this compound complexes typically involves transition metals such as ruthenium, cobalt, and iron. These complexes exhibit enhanced biological activities compared to the free ligand. For instance:

- Ruthenium(II) Complexes : Complexes like [RuCl₂(bpy)(S-DMSO)₂] have shown significant DNA/protein binding capabilities and antioxidant properties. Studies indicate that these complexes can interact with calf thymus DNA (CT-DNA) through groove binding mechanisms .

- Iron(II) and Cobalt(II) Complexes : Transition metal complexes synthesized from 4-(4-bromophenyl)-2,2'-bipyridine have demonstrated promising antioxidant activities compared to their non-metalated counterparts .

1. Antioxidant Activity

The antioxidant potential of this compound and its metal complexes has been extensively evaluated. For example:

- Ruthenium complexes exhibited excellent free radical scavenging abilities against various radicals such as DPPH, hydroxyl radicals, and superoxide anions. These activities were significantly higher than those of standard antioxidants like vitamin C .

- Iron and cobalt complexes showed substantial antioxidant effects in assays measuring free radical scavenging capacity .

2. Cytotoxicity

The cytotoxic effects of this compound complexes have been assessed against various cancer cell lines:

- Studies on ruthenium complexes revealed selective cytotoxicity towards human cancer cell lines such as HCT-15 (colon), HeLa (cervical), and MCF7 (breast). These complexes demonstrated a higher selectivity for cancer cells compared to normal cells like NIH 3T3 .

- Mixed ligand complexes involving this compound also exhibited notable antibacterial activity against several bacterial strains .

3. DNA Binding

The interaction of this compound complexes with DNA has been a focal point in understanding their mechanism of action:

- Ruthenium complexes were found to bind to DNA through groove binding, as evidenced by fluorescence spectroscopy and thermal melting studies. This binding mode is crucial for their potential as anticancer agents .

Case Studies

Several studies have highlighted the diverse applications of this compound in biological systems:

- Study on Carboxylic Acid Functionalization : Research demonstrated that incorporating carboxylic acid groups into bipyridine significantly altered the binding affinity to DNA and enhanced antioxidant activity. Specifically, ruthenium complexes with dicarboxylic acid functionalities showed improved cytotoxic specificity towards cancer cells while minimizing effects on normal cells .

- Natural Occurrences : Natural bipyridine derivatives such as caerulomycins have been isolated from microbial sources and displayed antimicrobial and antitumor properties. This emphasizes the therapeutic potential of bipyridine-based compounds derived from natural products .

Summary Table of Biological Activities

| Activity Type | Compound Type | Findings |

|---|---|---|

| Antioxidant | Ruthenium Complexes | High radical scavenging ability; superior to vitamin C |

| Cytotoxicity | Ruthenium & Iron Complexes | Selectively toxic to cancer cell lines; low toxicity to normal cells |

| DNA Binding | Ruthenium Complexes | Groove binding confirmed via fluorescence spectroscopy |

Eigenschaften

IUPAC Name |

2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFVEXUMMXZLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Record name | 2,2'-DIPYRIDYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0093 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040635 | |

| Record name | 2,2'-Bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White or yellow crystalline solid; [MSDSonline], WHITE CRYSTALS. | |

| Record name | 2,2'-Bipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2'-DIPYRIDYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0093 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

273.5 °C, 272-273 °C | |

| Record name | 2,2'-BIPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2'-DIPYRIDYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0093 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

121 °C | |

| Record name | 2,2'-Bipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very sol in alcohol, ether, and benzene, Soluble in oxygenated solvents, In water, 5.93X10+3 mg/l @ 25 °C, Solubility in water, g/100ml: 6.4 | |

| Record name | 2,2'-BIPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2'-DIPYRIDYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0093 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000013 [mmHg] | |

| Record name | 2,2'-Bipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

2,2'-DIPYRIDYL, A CHELATOR OF IRON(+2) & INHIBITOR OF PLATELET AGGREGATION WAS STUDIED TO DETERMINE THE MECHANISM OF ITS EFFECTS ON PLATELETS. AT LOW CONCENTRATIONS REQUIRED TO INHIBIT ARACHIDONIC ACID-MEDIATED AGGREGATION, 2,2'-DIPYRIDYL & 4,4'DIPYRIDYL-2HCL INHIBITED THE PLATELET CYCLOOXYGENASE. THE MECHANISM OF INHIBITION OF ADP-INDUCED AGGREGATION WAS INDUCED AGGREGATION, 2,2'-DIPYRIDYL DID NOT ALTER CELL ULTRASTRUCTURE, SEROTONIN OR NUCLEOTIDE CONTENT, OR INTERFERE WITH RELEASE OF ARACHIDONIC ACID-(14)C OR CALCIUM MOVEMENTS. APPARENTLY, THE INHIBITION OF CYCLOOXYGENASE BY LOW CONCENTRATIONS OF THESE COMPOUNDS IS NOT DUE TO BIDENTATE IRON CHELATION, SINCE 4,4'-DIPYRIDYL WAS ALMOST AS EFFECTIVE AS 2,2'-DIPYRIDYL, BUT IS COMPATIBLE WITH BINDING OF THESE INHIBITORS TO THE FE IN THE HEME OF THE CYCLOOXYGENASE. | |

| Record name | 2,2'-BIPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Crystals from dilute alcohol, PRISMS FROM PETROLEUM ETHER | |

CAS No. |

366-18-7 | |

| Record name | 2,2′-Bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-BIPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bipyridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BIPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551W113ZEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2'-BIPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2'-DIPYRIDYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0093 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

72 °C, 70 °C | |

| Record name | 2,2'-BIPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5423 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2'-DIPYRIDYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0093 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.